![molecular formula C21H20N4O2 B7687652 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7687652.png)
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide
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Description
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide, also known as EMA401, is a small molecule drug that has shown promising results in preclinical and clinical studies for the treatment of chronic pain. EMA401 is a highly selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in pain signaling pathways in the nervous system.
Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their biomedical applications . They present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Fluorescent Sensors
1H-Pyrazolo[3,4-b]quinolines have been used as potential fluorescent sensors . Their photophysical properties can be modified with a number of substituents, greatly influencing their utility in this field .
Biological Activity
These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been evaluated for their in vitro anti-proliferative activity against various cancer cell lines .
Photo-induced Processes
The factors that determine the fluorescence intensity of these compounds have been studied using constrained density functional theory (CDFT) . This research can help in the development of new materials with specific photophysical properties.
Drug Development
Due to their biological properties, these compounds have been used in the development of new drugs . Their structure can be modified with various substituents, which can greatly influence their biological activity .
properties
IUPAC Name |
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-4-25-20-17(12-15-7-5-6-13(2)18(15)22-20)19(24-25)23-21(26)14-8-10-16(27-3)11-9-14/h5-12H,4H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWXOFFKXNNGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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